2-Amino-4,6-dihydroxyindan
Description
2-Amino-4,6-dihydroxyindan (CAS: 87615-48-3) is a bicyclic organic compound featuring an indan backbone (a benzene ring fused to a cyclopentane ring) substituted with amino (-NH₂) and hydroxyl (-OH) groups at the 2-, 4-, and 6-positions, respectively . Limited data are available on its synthesis, physicochemical properties, or applications, as most research focuses on structurally distinct pyrimidine derivatives with analogous substitution patterns (e.g., 2-amino-4,6-dihydroxypyrimidine and its chloro derivatives). This article compares this compound with pyrimidine-based analogs, highlighting key structural, synthetic, and functional differences.
Properties
CAS No. |
87615-48-3 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-amino-2,3-dihydro-1H-indene-4,6-diol |
InChI |
InChI=1S/C9H11NO2/c10-6-1-5-2-7(11)4-9(12)8(5)3-6/h2,4,6,11-12H,1,3,10H2 |
InChI Key |
VGANRAPUHLPJKD-UHFFFAOYSA-N |
SMILES |
C1C(CC2=C1C=C(C=C2O)O)N |
Canonical SMILES |
C1C(CC2=C1C=C(C=C2O)O)N |
Synonyms |
2-ADHI 2-amino-4,6-dihydroxyindan |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Similarities
While 2-amino-4,6-dihydroxyindan belongs to the indan class, pyrimidine derivatives like 2-amino-4,6-dihydroxypyrimidine (CAS: 36315-01-2) and 2-amino-4,6-dichloropyrimidine (CAS: 171887-03-9) share its amino and di-substituted functional groups. These pyrimidines are six-membered aromatic rings with two nitrogen atoms, enabling diverse reactivity and biological interactions compared to the bicyclic indan system .
Physicochemical Properties
Elemental Analysis and Characterization
Pyrimidine derivatives are well-characterized (e.g., via NMR, elemental analysis):
Key Research Findings and Gaps
- Pyrimidine Derivatives : Extensive studies confirm their roles in drug discovery (e.g., antiviral and anti-inflammatory agents) and agrochemicals .
- This compound: Limited data preclude direct comparisons, but its bicyclic structure may offer unique pharmacokinetic properties (e.g., enhanced lipophilicity) compared to planar pyrimidines.
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